N1‑Boc Substitution Directs HDAC6 Selectivity vs. N‑Acetyl and N‑Methyl Comparators
In a comparative SAR study of tetrahydroindazole HDAC inhibitors, the N1‑Boc derivative (CAS 955406-75-4 analog) exhibited a pronounced shift in isoform selectivity toward HDAC6, achieving an IC50 of 28 nM against HDAC6, whereas the corresponding N‑acetyl and N‑methyl derivatives showed IC50 values >2,000 nM and >5,000 nM, respectively, under identical HDAC‑Glo I/II assay conditions [1]. Molecular modelling attributed this effect to the steric bulk of the Boc group, which reorients the tetrahydroindazole core into the HDAC6 catalytic tunnel, a geometry not achievable with smaller N‑substituents [2].
| Evidence Dimension | HDAC6 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 28 nM (HDAC6, HDAC-Glo assay) |
| Comparator Or Baseline | N‑acetyl analog IC50 >2,000 nM; N‑methyl analog IC50 >5,000 nM |
| Quantified Difference | ≥71‑fold and ≥178‑fold greater potency for N1‑Boc |
| Conditions | Recombinant human HDAC6, HDAC-Glo I/II assay, 30 min pre‑incubation |
Why This Matters
Procurement of a non‑Boc intermediate would require extensive re‑optimization of HDAC6 selectivity, adding 6–12 months to lead development and risking project failure if the SAR cliff cannot be bridged.
- [1] BindingDB. BDBM50044648 / CHEMBL3309288: HDAC6 IC50 = 28 nM for tetrahydroindazole Boc derivative; comparator data for N‑acetyl/N‑methyl analogs extracted from ChEMBL SAR series. BindingDB. View Source
- [2] Retrievo Search Results. (2016). Key role of tert-butyloxycarbonyl (BOC) group for HDAC6 selectivity; molecular modelling rationale. ISCTE-IUL Repository. View Source
